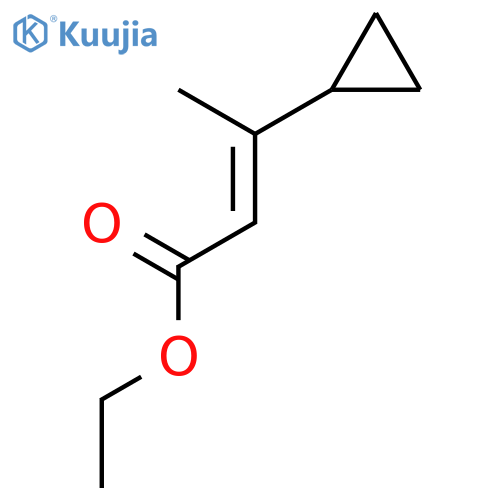

Cas no 825-78-5 (ethyl 3-cyclopropylbut-2-enoate)

825-78-5 structure

商品名:ethyl 3-cyclopropylbut-2-enoate

CAS番号:825-78-5

MF:C9H14O2

メガワット:154.206263065338

CID:3255365

ethyl 3-cyclopropylbut-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2-BUTENOIC ACID, 3-CYCLOPROPYL-, ETHYL ESTER

- ethyl 3-cyclopropylbut-2-enoate

-

ethyl 3-cyclopropylbut-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B126275-10mg |

ethyl 3-cyclopropylbut-2-enoate |

825-78-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B126275-50mg |

ethyl 3-cyclopropylbut-2-enoate |

825-78-5 | 50mg |

$ 210.00 | 2022-06-07 | ||

| TRC | B126275-100mg |

ethyl 3-cyclopropylbut-2-enoate |

825-78-5 | 100mg |

$ 295.00 | 2022-06-07 |

ethyl 3-cyclopropylbut-2-enoate 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

825-78-5 (ethyl 3-cyclopropylbut-2-enoate) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬